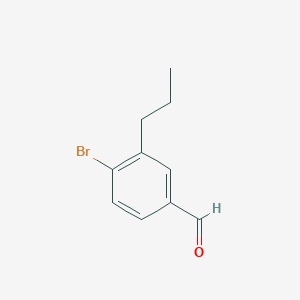
4-Bromo-3-propylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-propylbenzaldehyde is an organic compound with the molecular formula C10H11BrO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a propyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-propylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-propylbenzaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the benzene ring.
Another method involves the use of 4-bromobenzaldehyde as a starting material. The propyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride (C3H7Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo a Suzuki coupling reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Palladium-catalyzed Suzuki coupling in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-Bromo-3-propylbenzoic acid.
Reduction: 4-Bromo-3-propylbenzyl alcohol.
Substitution: Various biaryl derivatives depending on the boronic acid used.
Scientific Research Applications
4-Bromo-3-propylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 4-Bromo-3-propylbenzaldehyde depends on its specific application In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions
In biological systems, the compound may interact with enzymes that catalyze reactions involving aldehydes. The propyl group and bromine atom can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
4-Bromo-3-propylbenzaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
3-Propylbenzaldehyde: Lacks the bromine atom, which reduces its ability to participate in halogen-specific reactions like Suzuki coupling.
4-Propylbenzaldehyde: Lacks the bromine atom, similar to 3-propylbenzaldehyde, but with the propyl group at a different position, affecting its reactivity and physical properties.
The presence of both the bromine atom and the propyl group in this compound makes it unique, offering a combination of reactivity and hydrophobicity that can be advantageous in various chemical and biological applications.
Properties
CAS No. |
254745-39-6 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-3-propylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-2-3-9-6-8(7-12)4-5-10(9)11/h4-7H,2-3H2,1H3 |
InChI Key |
ZFBAFYOQOUKSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


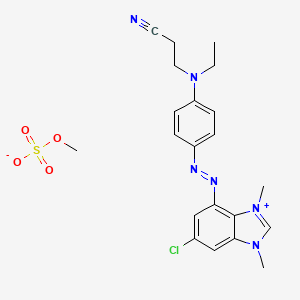

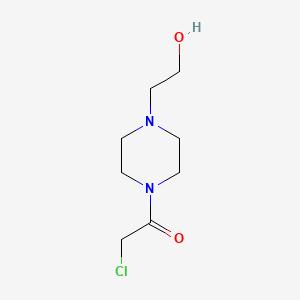
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)


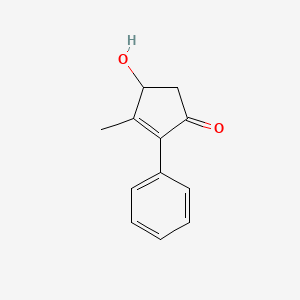
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)

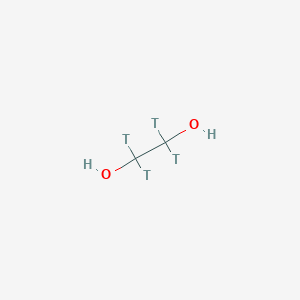
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
